2-Naphthalenecarboxylic acid, 4,6-dimethoxy- is an organic compound classified under naphthalene derivatives. Its molecular formula is and it has a molecular weight of approximately 246.26 g/mol. This compound features a naphthalene ring substituted with two methoxy groups at the 4 and 6 positions, and a carboxylic acid group at the 2 position. The compound is known for its unique chemical properties and potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
Source: The compound's structure and properties can be referenced from databases such as the NIST Chemistry WebBook and PubChem, which provide detailed chemical information including molecular structure, synonyms, and classification data .
The synthesis of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- can be achieved through several methods:
Technical Details:
The molecular structure of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- can be represented as follows:
COC1=CC2=C(C=C(C=C2C=C1)C(=O)OC)OCThe compound consists of a fused bicyclic structure typical of naphthalene derivatives, with functional groups that significantly influence its reactivity and interactions .
2-Naphthalenecarboxylic acid, 4,6-dimethoxy- undergoes various chemical reactions:
Common Reagents and Conditions:
The mechanism of action for the reactions involving 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- typically involves:
This sequence of events highlights the reactivity of the functional groups present in the compound .
The physical and chemical properties of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- include:
These properties influence its behavior in various chemical reactions and applications .
2-Naphthalenecarboxylic acid, 4,6-dimethoxy- has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: